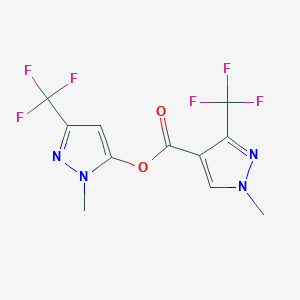
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is a type of pyrazole. Pyrazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl groups would add electron-withdrawing character, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
Based on similar compounds, we can infer that this compound might be a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl groups .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives for Antimicrobial Activity Synthesis techniques have been utilized to develop various derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, demonstrating potential antimicrobial properties. Specifically, novel pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones have been synthesized, with some derivatives showing promising antibacterial and antifungal activity (Holla et al., 2006), (Wu et al., 2006).
Crystallographic Studies for Material Properties The compound has also been a subject of crystallographic studies, indicating its relevance in understanding the material properties and molecular interactions. For instance, studies have shown how the molecules are linked into chains or sheets by hydrogen bonds, offering insights into its structural dynamics (Portilla et al., 2007).
Chemical Reactivity and Synthesis
Chemical Reactivity for Synthesis of Complex Compounds Chemical reactivity studies have explored the synthesis of complex compounds using 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a precursor. This includes the synthesis of a series of compounds with potential antimicrobial and antioxidant activities, highlighting the compound's utility in creating biologically active substances (Bhat et al., 2016). Moreover, its unique reactivity has been leveraged for the regioflexible conversion into families of isomers and congeners, underlining its significance in organic synthesis and medicinal chemistry (Schlosser et al., 2002).
Coordination Complexes and Molecular Structures
Formation of Coordination Complexes Research has also delved into the formation of coordination complexes with metal ions, which is pivotal for the development of advanced materials and catalysts. Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, exhibiting intriguing coordination/chelation properties with Cu, Co, and Zn ions (Radi et al., 2015).
Molecular Interaction and Structural Elucidation
Molecular Interaction Studies Studies on molecular interaction, such as hydrogen-bonded sheets formations, provide deep insights into the supramolecular chemistry of this compound. This knowledge is fundamental for the design of new molecular assemblies and nanomaterials (Quiroga et al., 2013).
Mécanisme D'action
The mode of action of a pyrazole compound would depend on its specific structure and the target it interacts with. It could act as an inhibitor, activator, or modulator of its target, leading to changes in cellular processes .
The biochemical pathways affected by a pyrazole compound would also depend on its specific target. It could affect pathways related to cell growth, inflammation, neurotransmission, or other processes .
The pharmacokinetics of a pyrazole compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
The molecular and cellular effects of a pyrazole compound would be the result of its interaction with its target and the subsequent changes in biochemical pathways .
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of a pyrazole compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4O2/c1-20-4-5(8(19-20)11(15,16)17)9(22)23-7-3-6(10(12,13)14)18-21(7)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMOUASDIYTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC(=NN2C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)
![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2523625.png)
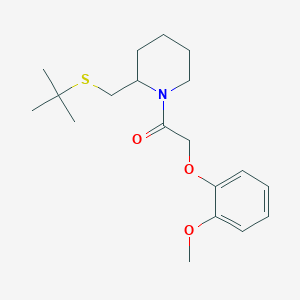
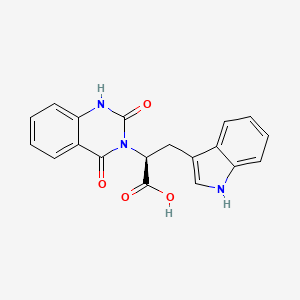
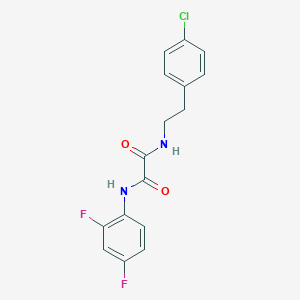
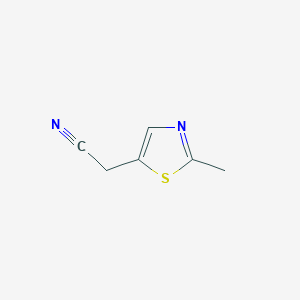
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)
![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)
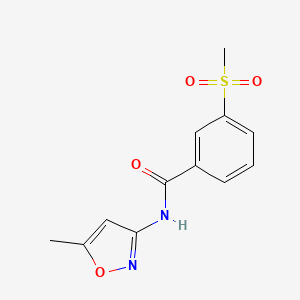
![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)
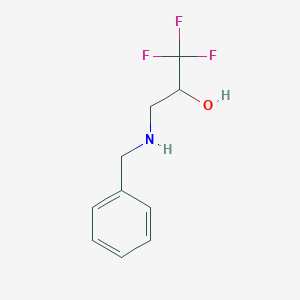
![2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523639.png)